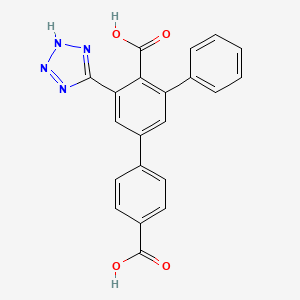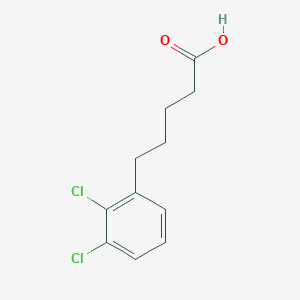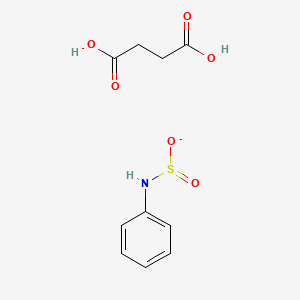
N-Phenylsulfonic amide succinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Phenylsulfonic amide succinate is a chemical compound with the molecular formula C10H13NO6S and a molecular weight of 275.28 g/mol . This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenylsulfonic amide succinate typically involves the reaction of sulfonic acid derivatives with amines. One common method includes the condensation of sulfonyl chlorides with amines under controlled conditions . The reaction can be facilitated by using reagents such as 2-chloropyridine and trifluoromethanesulfonyl anhydride, which help in the formation of the desired amide .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of heterogeneous acid catalysts, such as sulfamic acid-functionalized nano-titanium dioxide, can enhance the efficiency and yield of the reaction . These catalysts are preferred due to their recyclability and reduced environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
N-Phenylsulfonic amide succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the compound into corresponding amines.
Substitution: Nucleophilic substitution reactions can replace the sulfonamide group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, sulfuryl chloride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides. These products have significant applications in various fields, including pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
N-Phenylsulfonic amide succinate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: This compound derivatives are being explored for their anti-inflammatory and antioxidant properties.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-Phenylsulfonic amide succinate involves its interaction with specific molecular targets and pathways. The compound acts by inhibiting enzymes such as succinate dehydrogenase, which plays a crucial role in cellular respiration . This inhibition disrupts the electron transfer chain, leading to reduced energy production in cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to N-Phenylsulfonic amide succinate include:
- N-Phenylsulfonamide
- N-Acylhydrazones
- Sulfonyl chlorides
Uniqueness
This compound stands out due to its unique combination of sulfonamide and succinate moieties, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes and its diverse applications in various fields make it a valuable compound for research and industrial use .
Eigenschaften
Molekularformel |
C10H12NO6S- |
|---|---|
Molekulargewicht |
274.27 g/mol |
IUPAC-Name |
butanedioic acid;(sulfinatoamino)benzene |
InChI |
InChI=1S/C6H7NO2S.C4H6O4/c8-10(9)7-6-4-2-1-3-5-6;5-3(6)1-2-4(7)8/h1-5,7H,(H,8,9);1-2H2,(H,5,6)(H,7,8)/p-1 |
InChI-Schlüssel |
OQAKBDNCCHGHCX-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)NS(=O)[O-].C(CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


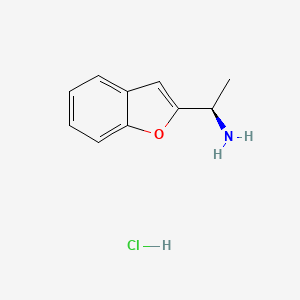
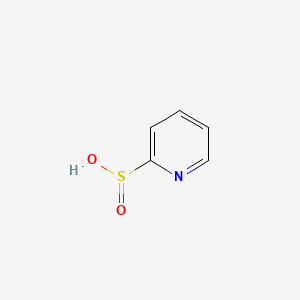
![4-Chloro-2-methyl-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13658642.png)


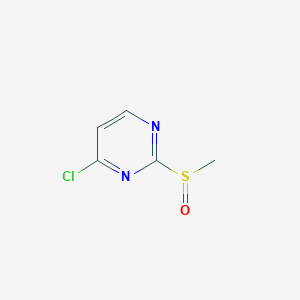
![6-Iodobenzo[d]isothiazol-3(2H)-one](/img/structure/B13658654.png)




